An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazole-4-sulfonic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazole-4-sulfonic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
3-Methylisothiazole-4-sulfonic acid, with the CAS Number 933-85-7, is a heterocyclic organic compound belonging to the isothiazole family. The isothiazole ring is a significant pharmacophore, and its derivatives have garnered interest for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] The introduction of a sulfonic acid group at the 4-position of the 3-methylisothiazole core is expected to significantly influence its physicochemical properties, particularly its acidity and solubility, which are critical parameters in drug design and formulation. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Methylisothiazole-4-sulfonic acid, its synthesis, and the analytical methodologies for its characterization.
Molecular Structure and Properties
The molecular structure of 3-Methylisothiazole-4-sulfonic acid consists of a 5-membered isothiazole ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 4-position.
Predicted Molecular Properties
| Property | Value | Source |
| Molecular Formula | C4H5NO3S2 | |
| Molecular Weight | 179.22 g/mol | |
| InChI | 1S/C4H5NO3S2/c1-3-4(2-9-5-3)10(6,7)8/h2H,1H3,(H,6,7,8) | |
| InChIKey | AQDSGGYHULLRNB-UHFFFAOYSA-N | |
| SMILES | CS1=C(C=NS1)S(=O)(=O)O |
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// Bonds N1 -- C5 [len=1.5]; C5 -- S2 [len=1.5]; S2 -- N1 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [style=dashed, len=1.5]; C3 -- N1 [style=dashed, len=1.5]; C3 -- C_Me [len=1.5]; C4 -- S_SO3H [len=1.5]; S_SO3H -- O1_SO3H [len=1.5]; S_SO3H -- O2_SO3H [len=1.5]; S_SO3H -- O3_SO3H [len=1.5];
}
Caption: Molecular structure of 3-Methylisothiazole-4-sulfonic acid.
Synthesis
A high-yield synthesis of 3-Methylisothiazole-4-sulfonic acid has been reported via the sulfonation of 3-methylisothiazole.[2]
Caption: Synthesis of 3-Methylisothiazole-4-sulfonic acid.
Experimental Protocol: Sulfonation of 3-Methylisothiazole
This protocol is based on the reported synthesis of 3-Methylisothiazole-4-sulfonic acid.[2]
Materials:
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3-Methylisothiazole
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Oleum (fuming sulfuric acid)
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Ice
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Suitable reaction vessel with heating and stirring capabilities
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Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagent Addition: Carefully add 3-methylisothiazole to the reaction vessel. Slowly, and with vigorous stirring, add oleum to the 3-methylisothiazole. The reaction is exothermic, and the addition should be controlled to manage the temperature.
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Heating: Heat the reaction mixture to a temperature between 180-230 °C. Maintain this temperature with continuous stirring for the duration of the reaction, as indicated by monitoring (e.g., by thin-layer chromatography).
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Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over a large amount of crushed ice with stirring. This step should be performed with extreme caution due to the highly exothermic nature of diluting concentrated acid.
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Isolation: The product, 3-Methylisothiazole-4-sulfonic acid, will be in the aqueous layer. Further purification may be necessary, potentially involving crystallization or chromatographic techniques, although the reported yield is high, suggesting the product may precipitate upon cooling and neutralization.
Causality behind Experimental Choices:
-
Oleum as Reagent: Oleum, a solution of sulfur trioxide in sulfuric acid, is a powerful sulfonating agent required to introduce the sulfonic acid group onto the relatively stable aromatic isothiazole ring.
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High Temperature: The high reaction temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution reaction on the isothiazole ring.
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Quenching on Ice: This is a standard procedure to safely dilute the concentrated acid and to precipitate the product, which is likely less soluble in the cold, diluted acidic medium.
Physicochemical Properties
Acidity (pKa)
The sulfonic acid group is a strong acid. For comparison, the pKa of methanesulfonic acid is approximately -1.2 to -2.6.[3] Therefore, 3-Methylisothiazole-4-sulfonic acid is expected to be a strong acid with a pKa value in a similar range, indicating it will be fully ionized in aqueous solutions.
Solubility
The presence of the highly polar sulfonic acid group suggests that 3-Methylisothiazole-4-sulfonic acid will be highly soluble in water and other polar solvents. Its solubility in non-polar organic solvents is expected to be low.
Melting and Boiling Points
Due to its ionic character as a strong acid, 3-Methylisothiazole-4-sulfonic acid is expected to be a solid at room temperature with a high melting point, likely decomposing before boiling at atmospheric pressure.
Spectroscopic Characterization
While specific spectra for 3-Methylisothiazole-4-sulfonic acid are not available, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet for the methyl (CH₃) protons, likely in the range of 2.0-3.0 ppm.
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A singlet for the proton on the isothiazole ring, with its chemical shift influenced by the electron-withdrawing sulfonic acid group.
-
A broad singlet for the acidic proton of the sulfonic acid group, which may be exchangeable with deuterium in deuterated solvents like D₂O.
-
-
¹³C NMR:
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A signal for the methyl carbon.
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Signals for the carbon atoms of the isothiazole ring. The carbon attached to the sulfonic acid group will be significantly downfield.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonic acid and the isothiazole ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (sulfonic acid) | 3200-2500 (broad) |
| C-H stretch (aromatic & methyl) | 3100-2850 |
| S=O stretch (sulfonic acid) | 1350-1340 and 1165-1150 |
| C=N stretch (isothiazole ring) | 1650-1550 |
| S-O stretch (sulfonic acid) | 1000-750 |
UV-Vis Spectroscopy
The isothiazole ring is an aromatic system and is expected to exhibit absorption in the UV region. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.
Analytical Methods
The analysis of 3-Methylisothiazole-4-sulfonic acid can be achieved using modern chromatographic techniques.
Caption: General analytical workflow for 3-Methylisothiazole-4-sulfonic acid.
High-Performance Liquid Chromatography (HPLC)
Given its polar nature, reversed-phase HPLC with a polar-modified column (e.g., C18 AQ) or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable for the separation of 3-Methylisothiazole-4-sulfonic acid.
Exemplary HPLC Method Parameters:
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Column: C18, 5 µm, 250 x 4.6 mm
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Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and a polar organic solvent (e.g., methanol or acetonitrile).
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Flow Rate: 0.8-1.0 mL/min
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Detection: UV detector at the λmax of the compound or a mass spectrometer for higher selectivity and sensitivity.
Stability and Degradation
Isothiazolinones are generally stable in acidic conditions but can undergo degradation in alkaline media.[4][5] The sulfonic acid group itself is chemically robust. Therefore, 3-Methylisothiazole-4-sulfonic acid is expected to be stable in acidic and neutral aqueous solutions. In alkaline conditions, the isothiazole ring may be susceptible to hydrolytic degradation.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Methylisothiazole-4-sulfonic acid is not widely available, general precautions for handling strong organic acids and isothiazole derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Applications
Specific applications for 3-Methylisothiazole-4-sulfonic acid are not well-documented in the available literature. However, based on the known biological activities of isothiazole derivatives, it could be a subject of investigation in areas such as:
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Pharmaceuticals: As a potential scaffold for the development of new anti-inflammatory or antimicrobial agents. The sulfonic acid group could be used to improve the water solubility and pharmacokinetic profile of a drug candidate.
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Material Science: As a monomer or additive in the synthesis of specialty polymers.
Conclusion
3-Methylisothiazole-4-sulfonic acid is a readily synthesizable derivative of 3-methylisothiazole. While detailed experimental data on its physicochemical properties are sparse, its structure allows for reliable predictions of its characteristics as a strong, water-soluble acid. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to its potential applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific and industrial fields.
References
- Science of Synthesis, (2002), 11, 573-630.
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
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PubChem, Compound Summary for 3-Methylisothiazole. [Link]
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Wikipedia, Methylisothiazolinone. [Link]
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Ataman Kimya, METHYLSULFONIC ACID product page. [Link]
-
UCLA Division of Physical Sciences, Chem 14D – Spring 2013 pKa Table. [Link]
- Barman, B. & Preston, D. (1992). The effects of pH on the degradation of isothiazolone biocides. Industrial & Engineering Chemistry Research, 31(8), 2055-2059.
- Serra, C., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(15), 3349.
